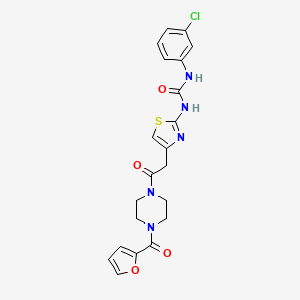

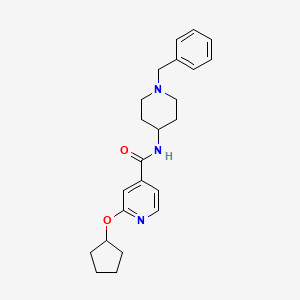

![molecular formula C21H16F2N4O2 B2425864 N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260993-36-9](/img/structure/B2425864.png)

N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or an InChI string .

Synthesis Analysis

This involves the study of how the compound can be synthesized from its precursors. It includes the reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis

This involves the study of the spatial arrangement of the atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis

This involves the study of the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications

Synthesis and Biological Activity

Synthesis Approaches

Various derivatives of N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have been synthesized, showcasing different chemical structures and properties. The synthesis process often involves reactions between pyrazole and benzofuran with various substituted acetamides (Sunder & Maleraju, 2013).

Antimicrobial Properties

Some derivatives exhibit significant antimicrobial properties. For example, compounds with a high number of fluorine atoms showed notable potency against a range of bacterial and fungal strains (Parikh & Joshi, 2014).

Antifungal and Apoptotic Effects

Certain triazole-oxadiazole compounds related to N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have demonstrated potent antifungal and apoptotic activities against various Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Anticancer Potential

Derivatives of this compound have been investigated for their potential in inhibiting cell growth in cancer cell lines, showing considerable activity and highlighting their potential in anticancer research (Panchal, Rajput, & Patel, 2020).

Other Applications

Synthesis of Stable Isotope-Labeled Compounds

Derivatives have been synthesized for use as stable isotope-labeled compounds in analytical and research applications (Lin & Weaner, 2012).

Computational and Pharmacological Evaluation

These derivatives have been subjected to computational and pharmacological evaluations to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties (Faheem, 2018).

Photovoltaic Efficiency Modeling

Some benzothiazolinone acetamide analogs of this compound have been studied for their potential in photovoltaic applications, assessing their light harvesting efficiency and suitability as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Ligand-Protein Interactions and Quantum Mechanical Studies

The interaction of these derivatives with various proteins has been studied, providing insights into their biological activities and potential therapeutic applications (Ying-jun, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-fluoro-4-methylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N4O2/c1-13-4-9-17(16(23)11-13)24-19(28)12-27-10-2-3-18(27)21-25-20(26-29-21)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJWRKIEBVWVSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

![3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425792.png)

![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2425795.png)

![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2425804.png)